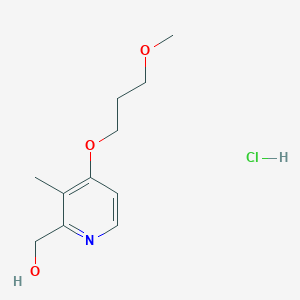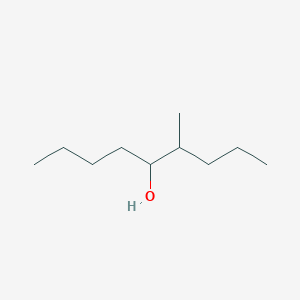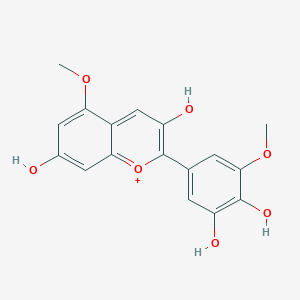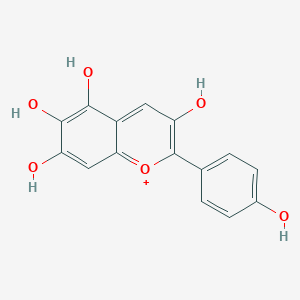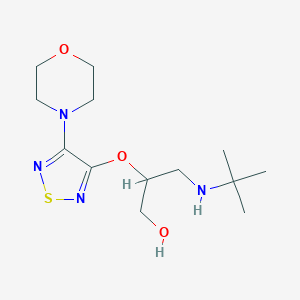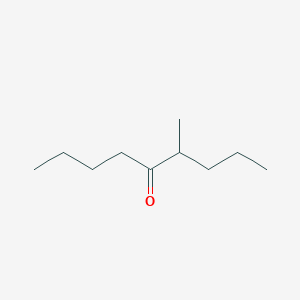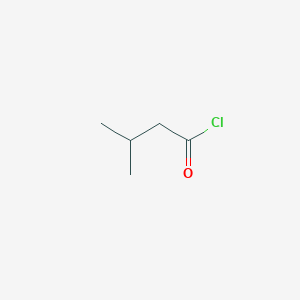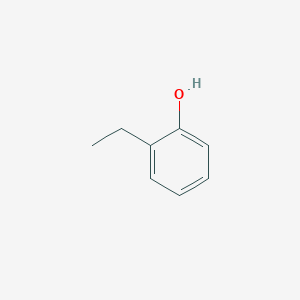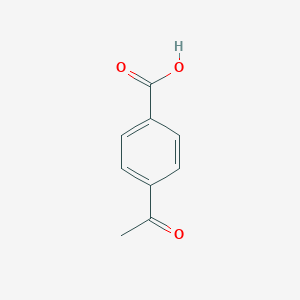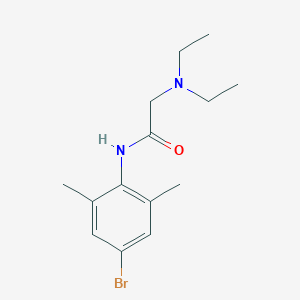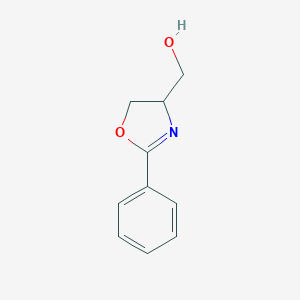
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, also known as PDHM, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a versatile molecule that has shown potential in various scientific research applications, including drug discovery, catalysis, and material science.
Mécanisme D'action
The mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is not fully understood, but it is believed to involve the inhibition of enzymes or the disruption of cellular processes. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to have both biochemical and physiological effects. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has several advantages for lab experiments, including its ease of synthesis, relatively low cost, and versatility. However, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol research. In drug discovery, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be further investigated as a potential pharmacophore for the development of new antibacterial, antifungal, and antitumor agents. In catalysis, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be explored for its potential in the synthesis of chiral compounds and the oxidation of alcohols. In material science, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be used to prepare novel metal-organic frameworks and supramolecular assemblies. Additionally, further studies could be conducted to elucidate the mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and its potential side effects.
In conclusion, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, or (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, is a versatile molecule that has shown potential in various scientific research applications. Its ease of synthesis, relatively low cost, and versatility make it an attractive compound for further investigation. Future research could focus on its potential as a pharmacophore for drug discovery, as a catalyst in organic reactions, and as a building block for supramolecular assemblies.
Méthodes De Synthèse
The synthesis of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol involves the reaction of benzaldehyde with hydroxylamine hydrochloride, which leads to the formation of 2-phenyl-4,5-dihydro-1,3-oxazole. This intermediate is then reduced using sodium borohydride to obtain (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. The purity of the final product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been extensively studied in the field of drug discovery due to its potential as a pharmacophore. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been investigated as a catalyst in organic reactions, including the synthesis of chiral compounds and the oxidation of alcohols. Additionally, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has shown promise in material science, where it has been used to prepare metal-organic frameworks and as a building block for supramolecular assemblies.
Propriétés
Numéro CAS |
15263-48-6 |
|---|---|
Nom du produit |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Clé InChI |
NRVMSFKEGIGIHL-UHFFFAOYSA-N |
SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2)CO |
Autres numéros CAS |
15263-48-6 |
Synonymes |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol; NSC 359875; 4,5-Dihydro-2-phenyl-4-oxazolemethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



